8-Oxa-5-azaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. It is classified as a bicyclic compound due to the presence of two interconnected rings. The compound is notable for its potential applications in medicinal chemistry and materials science.
The molecular formula for 8-Oxa-5-azaspiro[3.5]nonane is , with a molecular weight of 217.22 g/mol. Its IUPAC name reflects its structural complexity, indicating the presence of an oxygen atom in the spiro framework and a nitrogen atom contributing to its azaspiro classification.
The synthesis of 8-Oxa-5-azaspiro[3.5]nonane typically involves several key steps:
The molecular structure of 8-Oxa-5-azaspiro[3.5]nonane features a spiro configuration, where two rings share a single atom—specifically, a carbon atom that connects the two cyclic structures. The presence of an oxygen atom in one of the rings contributes to its unique properties.
8-Oxa-5-azaspiro[3.5]nonane can undergo a variety of chemical reactions:
The products from these reactions vary based on conditions and reagents used:
The mechanism of action for 8-Oxa-5-azaspiro[3.5]nonane involves its interaction with specific biological targets, such as enzymes or receptors that are crucial in various biochemical pathways. The compound's unique structure allows it to bind selectively to these targets, potentially leading to significant biological effects, including antimicrobial and antiviral activities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 8-Oxa-5-azaspiro[3.5]nonane; oxalic acid |
InChI | InChI=1S/C7H13NO.C2H2O4/c1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |
8-Oxa-5-azaspiro[3.5]nonane has diverse applications across several scientific fields:
This compound exemplifies significant potential within both academic research and practical applications in various scientific domains.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: